7-Iodobenzo[d]isothiazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5IN2S |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
7-iodo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5IN2S/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) |
InChI Key |
JAHXVOMNNFCEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SN=C2N |
Origin of Product |
United States |
Historical Context and Evolution of Benzo D Isothiazole Chemistry
The history of benzo[d]isothiazole chemistry is lengthier than that of its parent, isothiazole (B42339). arkat-usa.org The most widely recognized early derivative is saccharin, first synthesized in 1879. arkat-usa.org Despite this early discovery, for many years, the development of synthetic pathways to the benzo[d]isothiazole core and its isomers remained limited. arkat-usa.org
A significant surge in interest has occurred in recent decades, particularly from 2010 onwards, leading to a substantial increase in novel synthetic methodologies. arkat-usa.org These modern methods provide access to a wide array of substituted benzo[d]isothiazoles, moving beyond the classical approaches. Synthetic strategies are now diverse, often categorized by the nature of the starting materials, such as those pre-loaded with nitrogen and sulfur, or those where these heteroatoms are introduced during the reaction sequence. arkat-usa.org Key approaches include the cyclization of 2-mercaptobenzamides, reactions starting from ortho-haloarylamidines with elemental sulfur, and the use of 2-fluoro-benzonitrile derivatives. arkat-usa.org These advancements have been crucial in expanding the chemical space and enabling the synthesis of complex derivatives, including aminated versions like the title compound.
The Significance of the Benzo D Isothiazole Core in Contemporary Academic Research
The benzo[d]isothiazole scaffold is a "privileged structure" in medicinal chemistry and materials science due to its presence in a wide range of biologically active compounds. arkat-usa.orgmdpi.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net
The significance of this core is highlighted by its incorporation into numerous therapeutic agents and clinical candidates. For instance, derivatives of this scaffold have been investigated as potent inhibitors of various biological targets. arkat-usa.org Some benzo[d]isothiazole-based compounds have shown marked cytotoxicity against human cancer cell lines, particularly leukemia cells. researchgate.net Furthermore, the oxidized analogues, benzo[d]isothiazole 1,1-dioxides, are also of significant interest for their biological activities. arkat-usa.orgresearchgate.net This wide-ranging biological activity has cemented the benzo[d]isothiazole core as a critical pharmacophore, driving extensive research into the synthesis and evaluation of new derivatives. researchgate.netnih.gov
Unique Structural Features and Reactivity Potential of 7 Iodobenzo D Isothiazol 3 Amine
7-Iodobenzo[d]isothiazol-3-amine possesses a unique combination of functional groups that dictate its chemical character and potential applications. The structure comprises the core benzo[d]isothiazole fused ring system, an amine group at the 3-position, and an iodine atom at the 7-position.
The 3-amino group is a key feature, and methods for its introduction have been developed, such as the reaction of a 2-fluoro-benzonitrile with sodium sulfide (B99878) followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951) to form the 3-aminobenzo[d]isothiazole core. arkat-usa.org This amine group can act as a nucleophile or be further functionalized, for instance, through the formation of Schiff bases. researchgate.net
The iodine atom at the 7-position is particularly significant for its synthetic potential. Aryl iodides are highly valuable precursors in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govresearchgate.net The reactivity of 2-halobenzamides in cyclization reactions to form related benzo[d]isothiazolones follows the trend I > Br > Cl, underscoring the enhanced reactivity conferred by the iodo-substituent. mdpi.comnih.gov This suggests that the iodine on this compound is a prime handle for introducing a wide range of substituents, allowing for the construction of complex molecular architectures and the generation of libraries of compounds for screening purposes.
Table 1: Physicochemical Properties of Benzo[d]isothiazole Derivatives Note: This table is interactive. You can sort the data by clicking on the column headers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Benzo[d]isothiazol-3-amine | C₇H₆N₂S | 150.20 | 23031-78-9 |
| 7-Iodobenzo[d]isothiazole (B13652601) | C₇H₄INS | 261.08 | 139036-99-0 |
| 7-Bromobenzo[d]isothiazole | C₇H₄BrNS | 214.08 | 139036-97-8 |
| 7-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | C₇H₆N₂O₃S | 214.20 | 89975-86-0 |
| Data sourced from supplier catalogs and chemical databases. |
Overview of Current Research Trajectories and Key Challenges
Strategies for the Construction of the Benzo[d]isothiazole Scaffold
The assembly of the benzo[d]isothiazole ring system can be broadly categorized based on the nature of the starting materials and the bond-forming strategies employed. These approaches include intramolecular cyclization of pre-functionalized aromatic precursors and annulation reactions on aromatic substrates. arkat-usa.org
Intramolecular Cyclization Pathways for Benzo[d]isothiazol-3-amines
Intramolecular cyclization is a powerful strategy for the synthesis of benzo[d]isothiazoles, typically involving the formation of a key nitrogen-sulfur (N-S) or sulfur-nitrogen (S-N) bond to close the heterocyclic ring.
Oxidative cyclization is a common method for forming the N-S bond in the final ring-closing step. This approach often starts with a 2-mercaptobenzamide or a related derivative. For instance, the copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides provides an efficient route to benzo[d]isothiazol-3(2H)-ones. nih.gov This reaction utilizes molecular oxygen as the oxidant to facilitate the coupling of N-H and S-H bonds. nih.gov Electrochemical methods have also been developed for this transformation, offering a green and sustainable alternative to chemical oxidants. nih.gov
Another approach involves the use of reagents like Selectfluor, which can promote the intramolecular N-S bond formation in thiobenzamides to yield benzoisothiazol-3-ones with high efficiency. scilit.comresearchgate.net This method is notable for its excellent functional group tolerance. scilit.com A proposed mechanism involves the in-situ formation of a fluorosulfonium salt, which then undergoes cyclization. researchgate.net
A notable one-pot synthesis of 3-substituted benzo[d]isothiazoles starts from ortho-mercaptoacetophenones. organic-chemistry.org This process involves the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to construct the desired heterocyclic core. organic-chemistry.org
| Starting Material | Reagents/Conditions | Product | Key Features |
| 2-Mercaptobenzamides | Cu(I) catalyst, O2 atmosphere | Benzo[d]isothiazol-3(2H)-ones | Oxidative dehydrogenative cyclization. nih.gov |
| 2-Mercaptobenzamides | Electrochemical dehydrogenative cyclization | Benzo[d]isothiazol-3(2H)-ones | Green and sustainable method. nih.gov |
| Thiobenzamides | Selectfluor | Benzoisothiazol-3-ones | Metal-free, good functional group tolerance. scilit.comresearchgate.net |
| o-Mercaptoacetophenones | S-nitrosation, intramolecular aza-Wittig | 3-Substituted benzo[d]isothiazoles | One-pot synthesis. organic-chemistry.org |
The formation of the S-N bond can also be the key ring-closing step, often involving the reaction of an amine with an activated sulfur-containing group. A method for the preparation of 3-aminobenzo[d]isothiazole involves the nucleophilic substitution reaction between a compound with an 'NH' group and a suitable precursor. google.com
An efficient metal-free method for preparing benzo[d]isothiazol-3-amines starts from 3-substituted-2-fluoro-benzonitriles. arkat-usa.org In this two-step, one-pot process, a nucleophilic aromatic substitution with sodium sulfide (B99878) is followed by a reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish the benzo[d]isothiazol-3-amine core. arkat-usa.org
| Starting Material | Reagents/Conditions | Product | Key Features |
| 3-Substituted-2-fluoro-benzonitrile | 1. Sodium sulfide; 2. Ammonia, Sodium hypochlorite | Benzo[d]isothiazol-3-amine | Metal-free, one-pot synthesis. arkat-usa.org |
Annulation Reactions from Aromatic Precursors
Annulation reactions, which involve the formation of the heterocyclic ring onto a pre-existing aromatic system, provide another versatile entry to the benzo[d]isothiazole scaffold.
The most common strategy for synthesizing benzo[d]isothiazoles employs aromatic rings that are pre-functionalized with both nitrogen and sulfur-containing groups. arkat-usa.org This approach allows for a direct cyclization to form the isothiazole ring. For example, a copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur or potassium thiocyanate (B1210189) can be used to construct benzo[d]isothiazol-3(2H)-ones. nih.gov These reactions proceed through a sequence of C-S bond formation followed by N-S bond cyclization. nih.gov Microwave irradiation has been shown to accelerate these transformations. nih.gov
| Starting Material | Reagents/Conditions | Product | Key Features |
| 2-Halobenzamides | S8, CuCl catalyst | Benzo[d]isothiazol-3(2H)-ones | Cascade C–S and N–S bond formation. nih.gov |
| 2-Iodobenzamides | S8, CuBr2 catalyst, Microwave | Benzo[d]isothiazol-3(2H)-ones | Accelerated reaction under microwave. nih.gov |
| 2-Halobenzamides | KSCN, CuI catalyst | Benzo[d]isothiazol-3(2H)-ones | Utilizes potassium thiocyanate as sulfur source. nih.gov |
An alternative pathway involves starting with aromatic substrates that are only pre-functionalized with a nitrogen-containing group. arkat-usa.org The sulfur atom is then introduced during the reaction sequence. A one-pot synthesis of benzo[d]isothiazoles has been reported from ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation. arkat-usa.org This reaction, however, requires high temperatures and long reaction times. arkat-usa.org
A copper(II)-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder provides another route to benzo[d]isothiazoles under alkaline and aerobic conditions. arkat-usa.org Interestingly, various copper(I) and copper(II) salts show good catalytic activity in this transformation. arkat-usa.org
| Starting Material | Reagents/Conditions | Product | Key Features |
| ortho-Haloarylamidines | Elemental sulfur, high temperature | Benzo[d]isothiazoles | One-pot oxidative N-S/C-S bond formation. arkat-usa.org |
| 2-Bromo-N-arylbenzimidamides | Sulfur powder, Cu(II) salt, alkaline conditions | Benzo[d]isothiazoles | Catalyzed annulation. arkat-usa.org |
Approaches from Sulfur-Preloaded Aromatic Substrates
One established strategy for the synthesis of the benzo[d]isothiazole core involves the use of aromatic substrates that already contain a sulfur functionality. A common starting material for this approach is 2-mercaptobenzamide and its derivatives. Intramolecular cyclization of 2-mercaptobenzamides can be induced under oxidative conditions to form the N-S bond of the isothiazole ring. For instance, treatment with an oxidizing agent can facilitate the formation of a sulfenyl halide or a related activated sulfur species, which is then attacked by the amide nitrogen to close the ring.
Another approach utilizing sulfur-preloaded substrates starts from benzylthio derivatives bearing a carbonyl group. The cyclization of these precursors can be achieved using an oxidant like sulfuryl chloride (SO₂Cl₂) in the presence of an ammonia source, which provides the nitrogen atom for the 3-amino group. google.com
Methods from Nitrogen- and Sulfur-Free Aromatic Materials
Alternatively, the benzo[d]isothiazole ring system can be constructed from aromatic precursors that initially lack both nitrogen and sulfur heteroatoms. A notable one-pot synthesis involves the reaction of ortho-haloarylamidines with elemental sulfur. arkat-usa.org This method proceeds through an oxidative C-S and N-S bond formation cascade, typically requiring high temperatures. arkat-usa.org
A more recent and milder approach starts from thioanisoles. arkat-usa.org This method utilizes a double-lithiation strategy, where the thioanisole (B89551) is first treated with a strong base like n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA). The resulting lithiated species is then reacted with a nitrile, which serves as the source of the nitrogen atom and the C-3 carbon of the isothiazole ring, to afford the benzo[d]isothiazole product. arkat-usa.org
Assembly from Pre-formed Isothiazole Scaffolds
A less conventional, yet powerful, strategy involves the construction of the benzene (B151609) ring onto a pre-existing isothiazole scaffold. This approach often employs cycloaddition reactions, such as the Diels-Alder reaction. For example, a suitably functionalized isothiazole derivative can act as a diene or dienophile, reacting with a complementary reaction partner to form the fused benzene ring. This method offers a unique retrosynthetic disconnection and can provide access to benzo[d]isothiazole derivatives that may be difficult to obtain through traditional annulation strategies. While less explored, this pathway holds significant potential for the synthesis of complex benzo[d]isothiazoles. arkat-usa.orgthieme-connect.com
Regioselective Functionalization: Focus on C-7 Iodination Strategies
The introduction of an iodine atom at the C-7 position of the benzo[d]isothiazol-3-amine core is a key step in the synthesis of the target compound. This can be achieved either by direct iodination of the pre-formed heterocyclic system or by utilizing a precursor that already contains the iodine atom.
Direct Iodination Methods
Direct electrophilic iodination of the 3-aminobenzo[d]isothiazole scaffold presents a challenge in controlling the regioselectivity. The electron-donating amino group at the C-3 position and the inherent electronic properties of the bicyclic system can lead to a mixture of iodinated products. The outcome of such reactions is highly dependent on the reaction conditions, including the choice of iodinating agent (e.g., iodine, N-iodosuccinimide) and the solvent system. While direct iodination of some heterocyclic systems like 1-arylated 7-azaindoles has been studied, achieving selective C-7 iodination on 3-aminobenzo[d]isothiazole remains a significant synthetic hurdle that requires careful optimization of reaction parameters.
Precursor-Based Introduction of Iodine
A more reliable and regioselective approach to obtaining this compound involves the use of an aromatic precursor that is already iodinated at the desired position. A plausible synthetic route starts with an appropriately substituted and iodinated benzonitrile. For instance, a 2-amino-3-iodobenzonitrile (B2732821) derivative could serve as a key intermediate. The cyano group can be converted to a thioamide, followed by an oxidative cyclization to form the isothiazole ring.
A notable method for the synthesis of 3-aminobenzo[d]isothiazoles involves the reaction of a 2-fluorobenzonitrile (B118710) derivative with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite. arkat-usa.org Adapting this method, one could envision starting with a 2-fluoro-3-iodobenzonitrile. The fluorine atom would be displaced by the sulfide, and subsequent reaction with ammonia and an oxidant would lead to the formation of the desired this compound.
Table 1: Proposed Precursor-Based Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2-Fluoro-3-iodobenzonitrile | 1. Na₂S 2. NH₃, NaClO | This compound |
Post-Synthetic Derivatization at the C-3 Amino Group
The C-3 amino group of this compound is a versatile handle for further molecular elaboration. This primary amine can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the generation of a library of analogs for structure-activity relationship studies.
Common derivatization reactions include:
Acylation: The amino group can be readily acylated using acid chlorides, acid anhydrides, or activated esters to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.
Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. mdpi.com
Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imines (Schiff bases), which can be further reduced to secondary amines. nih.gov
These derivatization reactions provide a powerful tool for modulating the physicochemical and biological properties of the 7-iodobenzo[d]isothiazole (B13652601) scaffold.
Table 2: Examples of Post-Synthetic Derivatization of the C-3 Amino Group
| Reaction Type | Reagent | Resulting Functional Group |
| Acylation | Acetyl chloride | Acetamide |
| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide |
| Reductive Amination | Benzaldehyde, then NaBH₄ | Benzylamine |
| Schiff Base Formation | 4-Methoxybenzaldehyde | Imine |
Catalytic Approaches in Benzo[d]isothiazol-3-amine Synthesis
The construction of the benzo[d]isothiazole core is often facilitated by catalytic methods, which can offer higher efficiency and selectivity compared to stoichiometric reactions. Among these, copper-catalyzed reactions have been prominently utilized.
Copper-catalyzed methods are versatile, enabling the formation of the crucial N-S bond in the isothiazole ring through various pathways. arkat-usa.orgsemanticscholar.org One common strategy involves the intramolecular cyclization of 2-mercaptobenzamides. semanticscholar.org For instance, the use of a Copper(I) catalyst in the presence of an oxygen atmosphere has been shown to effectively promote the oxidative dehydrogenative cyclization of 2-mercaptobenzamides to yield benzo[d]isothiazol-3(2H)-ones in excellent yields. semanticscholar.org
Another significant copper-catalyzed approach involves the reaction of 2-halobenzamides with a sulfur source. For example, 2-iodobenzamides can react with elemental sulfur under microwave irradiation in the presence of a CuBr2 catalyst to form benzo[d]isothiazol-3(2H)-ones. semanticscholar.org The reactivity of the starting 2-halobenzamide often follows the order of I > Br > Cl. semanticscholar.org Furthermore, copper(I) iodide has been employed to catalyze the reaction between 2-bromo-N-arylbenzimidamides and sulfur powder to produce benzo[d]isothiazoles. arkat-usa.org
While copper catalysts are prevalent, other transition metals have also been explored. For example, a cobalt phthalocyanine-tetrasodium sulfonate (CoPcS) complex has been used as a catalyst for the oxidative N-S bond formation in water under an oxygen atmosphere, leading to the formation of benzoisothiazolones. arkat-usa.org This method is particularly noteworthy for its use of an aqueous medium, which simplifies product purification as the products often precipitate out of the reaction mixture. arkat-usa.org
Metal-free catalytic systems have also been developed. For instance, potassium bromide (KBr) can catalyze the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere to construct benzo[d]isothiazol-3(2H)-ones in excellent yields. researchgate.net
A particularly relevant method for the synthesis of the target compound and its analogs is the metal-free, two-step synthesis of benzo[d]isothiazol-3-amines from 3-substituted-2-fluoro-benzonitriles. arkat-usa.org This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom with sodium sulfide, followed by a reaction with ammonia and sodium hypochlorite to furnish the final benzo[d]isothiazol-3-amine. arkat-usa.org This method is significant as it directly yields the desired 3-amino functionality.
Table 1: Overview of Catalytic Methods for Benzo[d]isothiazole Synthesis
| Catalyst System | Starting Material | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(I) / O₂ | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Excellent yields via oxidative dehydrogenative cyclization. | semanticscholar.org |
| CuBr₂ / Microwave | 2-Iodobenzamides and S₈ | Benzo[d]isothiazol-3(2H)-ones | Rapid synthesis under microwave irradiation. | semanticscholar.org |
| CuI | 2-Bromo-N-arylbenzimidamides and S₈ | Benzo[d]isothiazoles | Tolerates a variety of functional groups. | arkat-usa.org |
| CoPcS / O₂ | 2-Mercaptobenzamides | Benzoisothiazolones | Utilizes water as a solvent, facilitating purification. | arkat-usa.org |
| KBr / O₂ | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Metal-free catalytic system with excellent yields. | researchgate.net |
| Metal-free | 3-Substituted-2-fluoro-benzonitriles | Benzo[d]isothiazol-3-amines | Directly yields the 3-amino derivative. | arkat-usa.org |
Green Chemistry Principles and Sustainable Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient processes.
The use of water as a solvent in the CoPcS-catalyzed synthesis of benzoisothiazolones is a prime example of a greener approach, as it reduces the reliance on volatile organic compounds and simplifies product isolation. arkat-usa.org Similarly, the use of recyclable catalysts, such as the nano-nickel ferrite (B1171679) (nano-NiFe₂O₄) catalyst for the reaction of 2-halobenzamides with sulfur, aligns with green chemistry principles by allowing for the catalyst to be recovered and reused over multiple cycles. researchgate.net
Electrochemical methods represent another frontier in sustainable synthesis. These methods use electricity as a clean reagent to drive reactions, often avoiding the need for harsh oxidants or reductants. semanticscholar.orgresearchgate.net For instance, the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones has been reported. semanticscholar.orgresearchgate.net This process can be carried out in an undivided cell and produces hydrogen gas as the only byproduct, highlighting its environmental benefits. semanticscholar.org
While a specific electrochemical synthesis for this compound has not been detailed in the reviewed literature, the successful electrochemical synthesis of related compounds, such as 6-iodobenzo[d]thiazol-2-amine, suggests the feasibility of such an approach. The synthesis of the latter involved the reaction of the corresponding aniline (B41778) with ammonium (B1175870) thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent. This indicates that electrochemical methods can be adapted for the synthesis of halogenated benzothiazole (B30560) and, by extension, benzo[d]isothiazole derivatives.
Table 2: Application of Green Chemistry Principles in Benzo[d]isothiazole Synthesis
| Green Chemistry Principle | Application in Benzo[d]isothiazole Synthesis | Example | Reference |
|---|---|---|---|
| Use of Safer Solvents | Replacement of volatile organic compounds with water. | CoPcS-catalyzed synthesis of benzoisothiazolones in an aqueous medium. | arkat-usa.org |
| Catalysis | Use of recyclable catalysts to minimize waste. | Nano-nickel ferrite (nano-NiFe₂O₄) catalyzed reaction of 2-halobenzamides with sulfur. | researchgate.net |
| Design for Energy Efficiency | Use of electrochemical methods to reduce energy consumption and avoid harsh reagents. | Electrochemical dehydrogenative cyclization of 2-mercaptobenzamides. | semanticscholar.orgresearchgate.net |
| Atom Economy | One-pot synthesis to reduce the number of steps and byproducts. | Metal-free synthesis of benzo[d]isothiazol-3-amines from 3-substituted-2-fluoro-benzonitriles. | arkat-usa.org |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.
In the ¹H NMR spectrum, the three protons on the benzene ring are expected to appear as distinct signals in the aromatic region. Their chemical shifts and coupling patterns are dictated by their position relative to the electron-withdrawing iodine atom and the heterocyclic ring. The amine group (-NH₂) would typically produce a broad singlet.
The ¹³C NMR spectrum would show seven distinct signals corresponding to the carbons of the bicyclic core. The carbon atom bonded to the iodine (C-7) would be significantly influenced by the heavy atom effect.
To definitively assign these signals, 2D NMR techniques are employed. nih.gov These methods reveal correlations between nuclei, allowing for a complete structural map.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of the protons on the aromatic ring (H-4, H-5, H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.
Based on analyses of similar benzo[d]isothiazole structures, the following table presents the predicted NMR assignments for this compound. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This table is interactive. Click on the headers to sort the data.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling |
|---|---|---|---|
| 3 | ~155 | - | - |
| 3a | ~125 | - | - |
| 4 | ~128 | ~7.8 | d (J ≈ 8.0 Hz) |
| 5 | ~129 | ~7.2 | t (J ≈ 8.0 Hz) |
| 6 | ~135 | ~7.9 | d (J ≈ 8.0 Hz) |
| 7 | ~95 | - | - |
| 7a | ~152 | - | - |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, which allows for the determination of its elemental formula. For this compound (C₇H₅IN₂S), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 276.9294. An experimental HRMS measurement confirming this value would validate the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under ionization, the molecule breaks apart in a predictable manner. Key fragmentation pathways would likely include the loss of the iodine atom and cleavage of the isothiazole ring.
Table 2: Predicted HRMS Fragments
| Ion | Predicted m/z | Formula | Description |
|---|---|---|---|
| [M+H]⁺ | 276.9294 | [C₇H₆IN₂S]⁺ | Molecular Ion |
| [M-I]⁺ | 149.0324 | [C₇H₅N₂S]⁺ | Loss of Iodine radical |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation
X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, such an analysis would confirm the planarity of the fused benzo[d]isothiazole ring system.
Key insights from a hypothetical X-ray analysis would include:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the covalent structure.
Conformation: The orientation of the exocyclic amine group relative to the heterocyclic ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice would likely be influenced by hydrogen bonding between the amine group of one molecule and the nitrogen or sulfur atoms of a neighboring molecule. Additionally, the iodine atom could participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing.
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | Integer value (e.g., 4) |
| Key Bond Length (C-I) | ~2.10 Å |
Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations of the amine group, the aromatic system, and the carbon-iodine bond.
N-H Vibrations: The amine group would give rise to characteristic stretching bands in the 3300-3500 cm⁻¹ region and a bending (scissoring) vibration around 1600-1650 cm⁻¹.
Aromatic Vibrations: C-H stretching bands would appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ range.
C-I Vibration: The carbon-iodine stretching vibration is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ region of the spectrum.
Table 4: Predicted Characteristic Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| N-H | 3450 - 3300 | Asymmetric & Symmetric Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| C=N / C=C | 1620 - 1450 | Ring Stretch |
| N-H | 1650 - 1600 | Bending (Scissoring) |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the conjugated π-system of the molecule. The benzo[d]isothiazole core is an aromatic chromophore that is expected to absorb UV light. The presence of the amino group (an auxochrome) and the iodine atom would modulate the absorption wavelengths.
The UV-Vis spectrum would likely display multiple bands corresponding to π→π* transitions within the aromatic system. The position of the absorption maximum (λ_max) is sensitive to the solvent environment.
Fluorescence spectroscopy could be used to investigate the molecule's emissive properties upon excitation. Many rigid aromatic structures exhibit fluorescence, and such data would provide insight into the molecule's excited-state dynamics. However, the presence of the heavy iodine atom might lead to quenching of fluorescence through enhanced intersystem crossing.
Table 5: Predicted Photophysical Properties
| Parameter | Predicted Value | Description |
|---|---|---|
| λ_max 1 | ~250 nm | π→π* transition |
| λ_max 2 | ~320 nm | π→π* transition (lower energy) |
| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | Strength of absorption |
| Emission Maximum (λ_em) | Data not available | Wavelength of emitted light |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for elucidating molecular structure, reactivity, and spectroscopic properties from first principles. For a molecule like this compound, these methods offer invaluable insights into its behavior at an electronic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic properties of molecules. scirp.orgscirp.org It offers a balance between accuracy and computational cost, making it ideal for analyzing medium-sized organic molecules. scirp.orgscirp.org For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p) or 6-31+G(d,p), are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgcore.ac.ukmdpi.comnih.gov
Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge delocalization and intramolecular interactions, such as hyperconjugative interactions, which contribute to molecular stability. scirp.orgcore.ac.uk Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. scirp.orgscirp.org
Table 1: Illustrative Frontier Molecular Orbital Data for Benzothiazole Analogs (Calculated via DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzothiazole (unsubstituted) | -5.59 | -1.95 | 3.64 | mdpi.com |
| Benzothiazole with -CF3 group | -6.21 | -2.75 | 3.46 | mdpi.com |
| Benzothiazole with -OCH3 group | -5.58 | -1.88 | 3.70 | nih.gov |
| 2-Amino-benzothiazole | -5.45 | -1.32 | 4.13 | scirp.org |
Note: This table is illustrative and based on data for related benzothiazole compounds to demonstrate the type of information generated by DFT calculations. The values for this compound would require specific calculation.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (e.g., MP2) provide a high degree of accuracy, particularly for geometric parameters and interaction energies. nih.govmdpi.com
These methods are often used to complement DFT studies. For example, ab initio calculations have been successfully used to investigate the geometries and interaction energies of halogenated nucleobase pairs, which is relevant for understanding the role of the iodine atom in this compound. mdpi.com Such studies reveal the importance of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center, which can be crucial in molecular recognition and crystal packing. mdpi.comdntb.gov.ua The geometry of the amino group and the planarity of the bicyclic ring system are also properties that can be accurately predicted using ab initio methods. nih.gov
Theoretical Spectroscopic Predictions and Experimental Validation
Quantum chemical methods, particularly DFT and ab initio calculations, are instrumental in predicting and interpreting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. core.ac.ukmdpi.com Theoretical calculations of vibrational frequencies for benzothiazole derivatives have shown excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of vibrational modes. core.ac.uknih.govresearchgate.net For this compound, one would expect characteristic vibrational modes associated with the C-I bond, the N-H bonds of the amine group, and the C=N and C-S bonds within the isothiazole ring.
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. scirp.orgresearchgate.net It calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net These calculations can elucidate the nature of the electronic transitions, such as n → π* or π → π*, and predict how substituents alter the absorption profile. scirp.org
Reaction Pathway and Transition State Analysis
Computational chemistry provides powerful tools for exploring reaction mechanisms. nottingham.ac.uknih.gov While specific reaction pathway analyses for this compound are not documented, the methodologies can be described. DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov
For instance, in the synthesis of benzisothiazole derivatives, computational studies can elucidate the mechanism, such as the steps involved in ring closure or the role of a catalyst. nottingham.ac.ukmdpi.com By calculating the energy barriers (activation energies) for different potential pathways, the most favorable reaction mechanism can be determined. nih.gov This knowledge is vital for optimizing reaction conditions to improve yields and minimize byproducts. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, flexibility, and interactions of a molecule in a simulated environment, such as in a solvent or bound to a protein. youtube.comnih.gov
For a molecule like this compound, MD simulations could be used to:
Explore its conformational flexibility, particularly the rotation around the C-N bond of the amine group.
Analyze its solvation properties by simulating its behavior in an aqueous environment.
Investigate the stability of its complex with a biological target, such as an enzyme or receptor, once a binding mode has been proposed by docking studies. nih.govnih.gov The simulation can reveal how the ligand and protein adapt to each other and the stability of key interactions (e.g., hydrogen bonds, halogen bonds) over time. nih.gov
Docking and Molecular Modeling for Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Benzothiazole and benzisothiazole derivatives have been investigated as inhibitors for a variety of enzymes. nih.govnih.govresearchgate.net In a typical docking study, a library of compounds is computationally screened against the three-dimensional structure of a protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and uses a scoring function to estimate the binding affinity. mdpi.comnih.gov
For this compound, docking studies could predict its binding mode within a target active site. The results would highlight key interactions, such as hydrogen bonds formed by the 3-amine group, potential halogen bonds involving the 7-iodo substituent, and π-π stacking interactions from the bicyclic aromatic system. nih.govnih.gov These predictions provide a rational basis for the design of more potent and selective analogs. nih.gov
Table 2: Illustrative Docking Scores and Key Interactions for Benzothiazole Analogs with a Protein Target
| Compound Analog | Docking Score (kcal/mol) | Key Predicted Interactions | Reference |
| Benzothiazole-hydrazone 1 | -8.5 | H-bonding with Serine, Pi-Alkyl with Alanine | nih.gov |
| Benzothiazole-hydrazone 2 | -9.2 | H-bonding with Aspartate, Pi-Pi stacking with Tyrosine | nih.gov |
| Benzothiazole-piperazine conjugate | -7.8 | H-bonding with Lysine, Hydrophobic interactions | researchgate.net |
Note: This table is for illustrative purposes. Docking scores are specific to the target protein and docking software used. The interactions for this compound would depend on the specific target being investigated.
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design (Computational Aspects)
No published research articles detailing Quantitative Structure-Activity Relationship (QSAR) or specific ligand-based drug design studies for this compound were found. Consequently, no data tables or detailed research findings can be presented.
Investigation of Biological and Biochemical Activities Mechanism Oriented, Non Clinical
Enzyme Inhibition and Activation Mechanisms
The ability of small molecules to modulate the activity of enzymes is a primary area of investigation in pharmacology. This section explores the known effects of 7-Iodobenzo[d]isothiazol-3-amine on specific enzyme classes.
Kinase Assays and Enzyme Kinetics (In Vitro)
Currently, there is no publicly available scientific literature detailing the results of in vitro kinase assays or enzyme kinetic studies conducted specifically with this compound. Therefore, its inhibitory or activating effects on the kinome, as well as the kinetic parameters of any such interactions (e.g., IC50, Ki, mechanism of inhibition), remain uncharacterized.
Allosteric Modulation Studies (e.g., mGlu4 receptor)
Metabotropic glutamate (B1630785) receptor 4 (mGlu4) is a G-protein coupled receptor that plays a crucial role in modulating neurotransmission. nih.govnih.gov Positive allosteric modulators (PAMs) of mGlu4 are of significant interest for their potential therapeutic applications. nih.govkcl.ac.uk These modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, enhancing the receptor's response to glutamate. nih.gov While the development of small molecule PAMs for mGlu4 is an active area of research, there are no specific studies published in the scientific literature that investigate this compound as a potential allosteric modulator of the mGlu4 receptor. nih.govkcl.ac.uk
Protein-Ligand Binding Interactions
Understanding the direct physical interactions between a small molecule and its protein targets is fundamental to elucidating its mechanism of action. This section reviews the known binding characteristics of this compound with specific proteins of interest.
Biophysical Characterization of Binding (e.g., YTHDF proteins, Human Serum Albumin)
YTHDF Proteins: The YTH domain-containing family (YTHDF) of proteins are "readers" of N6-methyladenosine (m6A), a common modification of mRNA that influences its stability, translation, and localization. nih.govnih.gov The binding of small molecules to the YTH domain can interfere with the recognition of m6A-modified RNAs. nih.govacs.org However, no biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published that characterize the binding affinity or thermodynamics of this compound to any of the YTHDF proteins (YTHDF1, YTHDF2, YTHDF3).
Human Serum Albumin (HSA): Human Serum Albumin is the most abundant protein in blood plasma and is known to bind a wide variety of drugs, which can significantly affect their pharmacokinetic properties. nih.govmdpi.com The binding of ligands to HSA is often studied using techniques like equilibrium dialysis and various spectroscopic methods. nih.gov Despite the importance of HSA binding for drug candidates, there is no available data from such studies for this compound. Therefore, its binding affinity, stoichiometry, and preferred binding site(s) on HSA are currently unknown.
Structural Biology Approaches to Ligand-Target Complexes
Structural biology techniques like X-ray co-crystallography and cryo-electron microscopy provide atomic-level insights into how a ligand binds to its target protein. There are no published crystal or cryo-EM structures of this compound in complex with any protein target, including kinases, mGlu4, YTHDF proteins, or Human Serum Albumin.
Cellular Pathway Modulation (In Vitro Models)
Cell-based reporter assays are valuable tools for assessing how a compound affects specific signaling pathways within a cellular context. These assays can measure changes in the expression of a reporter gene that is under the control of a specific cellular signaling pathway. At present, there are no published studies that have utilized cell-based reporter assays or other in vitro cellular models to investigate the modulation of any specific cellular pathways by this compound.
Structure-Activity Relationship (SAR) Derivation from Mechanistic Biological Assays (Non-Clinical)
While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available literature, insights can be drawn from research on related benzo[d]isothiazole and benzothiazole (B30560) derivatives. SAR studies on these broader classes of compounds reveal that the nature and position of substituents on the benzothiazole ring system significantly influence their biological activity.
For instance, in a series of benzo[d]thiazol-2(3H)one based sigma receptor ligands, modifications to the linker length, aryl substitution, and alkylamine ring size were found to be critical for receptor affinity and selectivity. nih.govnih.gov Specifically, the length of a linker chain and aryl substitutions were important for determining subtype selectivity, while the size of the alkylamine ring was crucial for receptor affinity. nih.gov Another study on benzothiazole derivatives highlighted that substitutions at the C-2 and C-6 positions are key determinants of a variety of pharmacological activities. researchgate.net
In the context of antimicrobial activity, N-substituted derivatives of 1,2-benzisothiazolin-3-one have demonstrated that lipophilicity plays a significant role in their potency against Gram-positive bacteria, with a bilinear relationship observed between the logarithm of the partition coefficient (logP) and activity. nih.gov Furthermore, research on anti-HIV-1 benzo[d]isothiazole hydrazones indicated that the benzo[d]isothiazol-3(2H)-one moiety is an essential structural feature for antiretroviral activity. nih.gov
The introduction of a halogen atom, such as iodine at the 7-position of the benzo[d]isothiazole core, is expected to significantly modulate the compound's physicochemical properties, including its lipophilicity, electronic character, and potential for halogen bonding. thieme-connect.com These alterations can, in turn, influence its interaction with biological targets. However, without specific experimental data for this compound, the precise impact of the 7-iodo substitution on its biological activity profile remains a subject for further investigation.
Table 1: Structure-Activity Relationship Insights from Related Benzothiazole Derivatives
| Compound Class | Key Structural Features Influencing Activity | Biological Target/Activity |
| Benzo[d]thiazol-2(3H)one derivatives | Linker length, aryl substitution, alkylamine ring size | Sigma receptor affinity and selectivity nih.govnih.gov |
| Benzothiazole derivatives | Substitution at C-2 and C-6 positions | Various pharmacological activities researchgate.net |
| N-substituted 1,2-benzisothiazolin-3-ones | Lipophilicity (logP) | Antimicrobial activity against Gram-positive bacteria nih.gov |
| Benzo[d]isothiazole hydrazones | Benzo[d]isothiazol-3(2H)-one moiety | Anti-HIV-1 activity nih.gov |
Mechanisms of Action in Model Biological Systems (e.g., antioxidant properties, plant defense activation)
Direct mechanistic studies on this compound are limited. However, by examining the activities of the parent isothiazole (B42339) and benzothiazole scaffolds, potential mechanisms of action can be inferred.
Benzothiazole derivatives have been reported to possess antioxidant properties. researchgate.netderpharmachemica.comresearchgate.netderpharmachemica.comijprajournal.com The mechanism of action is often attributed to their ability to act as radical scavengers. For example, studies on various benzothiazole derivatives have demonstrated their capacity to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. derpharmachemica.comijprajournal.com The antioxidant activity is often dependent on the specific substitutions on the benzothiazole ring system, with some derivatives showing activity comparable to standard antioxidants like ascorbic acid. derpharmachemica.comresearchgate.net It is plausible that this compound could exhibit similar antioxidant effects, although the influence of the 7-iodo and 3-amino groups on this activity would require experimental verification.
Isothiazole derivatives have been identified as potent inducers of plant immunity. nih.govmdpi.com A notable example is Isotianil, an isothiazole-based synthetic compound that protects various plants against a range of pathogens. nih.gov Isotianil does not have direct antimicrobial activity but functions by activating the plant's systemic acquired resistance (SAR). nih.gov It has been shown to induce the expression of defense-related genes in rice. nih.gov This mechanism of action, where the compound primes the plant's own defense systems rather than directly targeting the pathogen, is a key feature of this class of molecules. nih.govgoogle.com Given that this compound contains the core isothiazole ring, it could potentially act as a plant defense activator, although specific studies are needed to confirm this.
Table 2: Potential Mechanisms of Action Based on Related Scaffolds
| Mechanism | Relevant Scaffold | Description |
| Antioxidant Activity | Benzothiazole | Radical scavenging of species like DPPH and hydroxyl radicals. derpharmachemica.comijprajournal.com |
| Plant Defense Activation | Isothiazole | Induction of systemic acquired resistance (SAR) in plants by activating defense-related gene expression. nih.gov |
Emerging Applications and Material Science Contributions
Application as Chemical Probes for Cellular and Molecular Biology Research
The application of 7-Iodobenzo[d]isothiazol-3-amine as a chemical probe in cellular and molecular biology is an area of potential, though specific examples in the literature are not yet prevalent. The presence of the iodine atom allows for its potential use in the development of radiolabeled ligands for imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), assuming a suitable radioisotope of iodine is incorporated. Furthermore, the iodo-substituent can serve as a handle for the attachment of fluorescent dyes or biotin (B1667282) tags, enabling the tracking of its interactions with biological targets.
The benzo[d]isothiazole scaffold itself is found in compounds with a range of biological activities, suggesting that derivatives of this compound could be designed as probes to investigate specific enzymes or receptors.
Role in Organic Synthesis as Reagents or Catalytic Ligands
In the realm of organic synthesis, this compound primarily serves as a versatile building block. The iodine atom at the 7-position is a key functional group for engaging in various cross-coupling reactions. For instance, it can readily participate in well-established transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents at the 7-position, including aryl, alkynyl, vinyl, and amino groups, respectively. This capability makes it a valuable precursor for generating libraries of substituted benzo[d]isothiazole derivatives for screening in drug discovery and materials science.
The amine group at the 3-position can also be functionalized, for example, through acylation or alkylation, to further diversify the molecular architecture. While there is no specific documentation of this compound itself acting as a catalytic ligand, the potential exists to modify the structure to incorporate chelating moieties that could coordinate with metal centers, thereby creating novel catalysts.
Integration into Advanced Functional Materials (e.g., optoelectronic properties, polymers)
The integration of this compound into advanced functional materials is another prospective application. The benzo[d]isothiazole core is a heteroaromatic system that can exhibit interesting electronic and photophysical properties. By strategically modifying the molecule through cross-coupling reactions at the iodine position, it may be possible to tune its absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or as organic semiconductors.
Furthermore, the amine functionality provides a reactive site for polymerization. It could be incorporated into polymer backbones or as a pendant group to modify the properties of existing polymers. For example, its incorporation could enhance the thermal stability, conductivity, or refractive index of a material. Research on related fluoro- and other halogenated benzo[d]isothiazole derivatives suggests the potential for this class of compounds in creating polymers with specific chemical properties.
Precursors for Complex Heterocyclic Systems and Natural Product Analogs
The dual functionality of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems. The amine and iodo groups can undergo sequential or tandem reactions to construct fused ring systems. For example, intramolecular cyclization reactions could be designed to build additional rings onto the benzo[d]isothiazole scaffold, leading to novel polycyclic aromatic hydrocarbons with embedded heteroatoms.
Future Perspectives and Unaddressed Research Avenues
Development of Asymmetric Synthetic Routes to Chiral Analogs
The introduction of chirality into drug candidates can profoundly influence their pharmacological profiles. While the parent compound 7-iodobenzo[d]isothiazol-3-amine is achiral, the synthesis of chiral analogs through asymmetric methods is a critical and underexplored frontier.
Future research should focus on the development of stereoselective synthetic methodologies to access enantiomerically pure derivatives. This could involve the use of chiral catalysts, such as chiral imidazoline (B1206853) phosphoric acids, which have been successfully employed in the synthesis of chiral benzothiazoline (B1199338) derivatives. researchgate.net Another promising avenue is the use of chiral auxiliaries attached to the benzisothiazole core to direct stereoselective transformations. The synthesis of chiral benzosultams has demonstrated the feasibility of creating functionalized, chiral 1,2-benzisothiazoline 1,1-dioxides. nih.govacs.org
The development of C2-symmetric chiral bis(oxazoline) ligands has been a cornerstone of asymmetric catalysis. A novel approach could involve the design and synthesis of chiral ligands based on the benzo[d]isothiazole framework itself, potentially leading to new classes of catalysts for a range of asymmetric reactions. The synthesis of chiral triazoles through side-chain functionalization and subsequent kinetic resolution offers a methodological precedent for creating libraries of enantiomerically pure compounds for biological screening. nih.gov
Exploration of Novel Reactivity and Transformation Pathways of the Iodinated Moiety
The iodine atom at the 7-position of the benzo[d]isothiazole ring is a versatile synthetic handle that is ripe for exploration. Its reactivity allows for a wide array of chemical transformations, enabling the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.
Future investigations should systematically explore the utility of the iodinated moiety in various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a variety of substituents at the 7-position. Room temperature palladium-catalyzed C-H functionalization of benzothiazoles with iodo(hetero)arenes has been demonstrated, highlighting the potential for creating complex molecular architectures. chemrxiv.orgchemrxiv.org
Furthermore, the development of novel intramolecular cyclization reactions involving the iodo group could lead to the formation of new polycyclic heterocyclic systems with unique pharmacological properties. For instance, methods for the synthesis of benzo researchgate.netthiazolo[2,3-c] researchgate.netmdpi.combohrium.comtriazole derivatives via C-H bond functionalization of disulfide intermediates could be adapted. researchgate.net The exploration of iodine(III)-catalyzed reactions, which have been used for the synthesis of functionalized pyrazoles and isoxazoles, could also open up new transformation pathways. organic-chemistry.org
A summary of potential transformations is presented below:
| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
| Suzuki Coupling | Palladium catalysts, boronic acids/esters | Aryl or heteroaryl substitution at the 7-position |
| Sonogashira Coupling | Palladium and copper catalysts, terminal alkynes | Alkynyl substitution at the 7-position |
| Buchwald-Hartwig Amination | Palladium catalysts, amines | Amino group introduction at the 7-position |
| Carbonylation | Palladium catalysts, carbon monoxide | Carboxylic acid or amide formation at the 7-position |
| Intramolecular Cyclization | Various catalysts depending on the desired ring system | Formation of novel fused heterocyclic systems |
Advanced Integrated Computational-Experimental Design for Targeted Modulators
The integration of computational modeling with experimental synthesis and biological evaluation is a powerful strategy for the rational design of targeted modulators. This approach can accelerate the discovery of potent and selective analogs of this compound.
Future research should leverage a variety of computational techniques, including quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations. QSAR studies have been successfully applied to 1,2-benzisothiazol-3-one derivatives to model their caspase-3 inhibitory activities, demonstrating the utility of this approach for understanding the structural requirements for biological activity. nih.govnih.govresearchgate.net
Molecular docking studies can predict the binding modes of this compound analogs within the active sites of target proteins. This information can guide the design of new derivatives with improved binding affinities and selectivities. For example, docking studies have been used to understand the interactions of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives with the caspase-3 active site. nih.gov Recently, computational methods were used in the design of benzo[d]isothiazol-based inhibitors of the PD-1/PD-L1 interaction. nih.gov
The insights gained from these computational studies should be used to guide the synthesis of focused libraries of compounds for experimental validation. This iterative cycle of design, synthesis, and testing is crucial for the efficient development of novel therapeutic agents.
Elucidation of Broader Biological System Interactions (Beyond Specific Targets)
While initial research may focus on a specific biological target, a comprehensive understanding of a compound's interactions within a broader biological system is essential. This includes identifying potential off-target effects and exploring polypharmacology, where a single compound interacts with multiple targets.
Future studies should employ a systems biology approach to elucidate the broader biological effects of this compound and its analogs. This could involve proteomic and transcriptomic profiling to identify changes in protein and gene expression in response to compound treatment. Such approaches can reveal unexpected biological activities and potential new therapeutic applications.
The benzothiazole (B30560) scaffold is known to be present in molecules with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govnih.gov Therefore, it is plausible that this compound derivatives may also exhibit a diverse pharmacological profile. For instance, various 1,2-benzisothiazol-3(2H)-one derivatives have been investigated for their antifungal activity. researchgate.net Similarly, other substituted 1,2-benzisoxazole (B1199462) and benzisothiazole derivatives have been explored as potential anticonvulsant and atypical antipsychotic agents. acs.orgnih.gov A systematic evaluation of the activity of this compound analogs against a panel of different biological targets is warranted.
Addressing Sustainability and Scalability Challenges in Research and Development
As research on this compound and its derivatives progresses, it is crucial to consider the sustainability and scalability of the synthetic routes employed. The development of green and efficient manufacturing processes is essential for both environmental and economic reasons.
Future research should focus on developing synthetic methods that adhere to the principles of green chemistry. bohrium.com This includes the use of environmentally benign solvents, such as water or glycerol, and the development of catalyst systems that can be easily recovered and reused. The use of microwave irradiation or ultrasonic irradiation can also contribute to more sustainable processes by reducing reaction times and energy consumption. mdpi.com
The scalability of the synthetic routes is another important consideration. Methods that are suitable for small-scale laboratory synthesis may not be practical for large-scale production. Therefore, research should be directed towards developing robust and scalable processes that can be implemented in an industrial setting. researchgate.net Continuous-flow synthesis is an emerging technology that offers several advantages for the production of pharmaceuticals, including improved safety, efficiency, and scalability. researchgate.net The application of flow chemistry to the synthesis of this compound and its analogs should be explored.
A comparative table of synthetic approaches is provided below:
| Synthetic Approach | Advantages | Disadvantages |
| Traditional Batch Synthesis | Well-established, versatile | Often requires harsh conditions, difficult to scale, potential for hazardous byproducts |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required, scalability can be a challenge |
| Green Chemistry Approaches | Environmentally friendly, reduced waste | May require development of new catalysts and reaction conditions |
| Continuous-Flow Synthesis | Improved safety and control, scalable, potential for automation | Initial setup costs can be high, requires expertise in flow chemistry |
Q & A
Basic Research: How can synthetic routes for 7-Iodobenzo[d]isothiazol-3-amine be optimized for higher yields and purity?
Methodological Answer:
Synthetic optimization often involves multi-step protocols starting with halogenation or cyclization of precursor molecules. For example:
- Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) to minimize by-products .
- Cyclization : Form the isothiazole ring using oxidative agents like hydrogen peroxide or iodine, as seen in analogous isothiazol-3-amine syntheses .
- Purification : Employ flash chromatography (e.g., 5% MeOH/DCM) or recrystallization to isolate the compound, with purity validated via HPLC (>98%) and NMR .
Basic Research: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., iodine at C7, amine at C3) and detect impurities. Compare chemical shifts with computed data (e.g., PubChem entries) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] at 261.94 g/mol for CHINS) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, though iodine’s heavy atom effect may complicate data collection .
Advanced Research: How can regioselective iodination of benzoisothiazol-3-amine derivatives be achieved?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Install electron-donating groups (e.g., -NH) at C3 to direct iodination to C7 via resonance stabilization .
- Metal Catalysis : Use Pd-catalyzed C-H activation for late-stage iodination, as demonstrated in indazole derivatives .
- Computational Modeling : Predict reactive sites using density functional theory (DFT) to optimize reaction conditions .
Advanced Research: What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution : The iodine atom acts as a leaving group, enabling Suzuki-Miyaura couplings with aryl boronic acids. Optimize using Pd(PPh) and KCO in toluene/water .
- Nucleophilic Displacement : Amine at C3 participates in SNAr reactions with electrophiles (e.g., acyl chlorides) under basic conditions (e.g., NaH in THF) .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and rate-limiting steps .
Data Contradiction Analysis: How should conflicting reports on biological activity be resolved?
Methodological Answer:
- Comparative Assays : Test the compound against standardized cell lines (e.g., HEK293, HepG2) using dose-response curves (IC) and compare with literature data .
- Metabolic Stability : Assess liver microsome stability to determine if rapid degradation explains inconsistent in vivo vs. in vitro results .
- Structural Analogues : Synthesize deiodinated or halogen-substituted analogues to isolate iodine’s contribution to activity .
Experimental Design: What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Convert the free amine to a hydrochloride salt via HCl gas treatment in diethyl ether, improving solubility in polar solvents .
- Lipid Nanoparticles : Encapsulate the compound for in vivo studies to bypass solubility limitations .
Advanced Research: Can computational models predict this compound’s reactivity with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to targets like D-amino acid oxidase using AutoDock Vina, leveraging crystallographic data (PDB ID: 3H7) .
- QSAR Studies : Develop quantitative structure-activity relationship models using logP, polar surface area, and electronic descriptors from analogues .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes in physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
